molecular formula C10H15NO B13010531 2-Isobutyl-3-methoxypyridine

2-Isobutyl-3-methoxypyridine

Cat. No.: B13010531
M. Wt: 165.23 g/mol
InChI Key: ZBYPSGBBPAPHDG-UHFFFAOYSA-N
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Description

2-Isobutyl-3-methoxypyridine is an organic compound belonging to the class of methoxypyrazines. It is known for its potent bell-pepper odor and is used in various applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutyl-3-methoxypyridine typically involves the reaction of 2-methoxypyridine with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Isobutyl-3-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Isobutyl-3-methoxypyridine involves its interaction with specific olfactory receptors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor. The molecular targets include olfactory receptor proteins, and the pathways involved are related to the olfactory signaling cascade .

Comparison with Similar Compounds

Uniqueness: 2-Isobutyl-3-methoxypyridine is unique due to its specific odor profile and its ability to bind selectively to certain olfactory receptors. This makes it particularly valuable in the flavor and fragrance industry as well as in scientific research focused on olfactory mechanisms .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

3-methoxy-2-(2-methylpropyl)pyridine

InChI

InChI=1S/C10H15NO/c1-8(2)7-9-10(12-3)5-4-6-11-9/h4-6,8H,7H2,1-3H3

InChI Key

ZBYPSGBBPAPHDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=CC=N1)OC

Origin of Product

United States

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